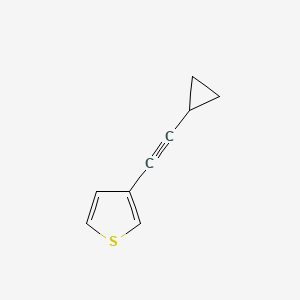
3-(2-Cyclopropylethynyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Cyclopropylethynyl)thiophene is a heterocyclic compound that features a thiophene ring substituted with a cyclopropylethynyl group at the third position. Thiophene is a five-membered aromatic ring containing one sulfur atom. The incorporation of the cyclopropylethynyl group introduces unique electronic and steric properties to the molecule, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyclopropylethynyl)thiophene typically involves the following steps:
Formation of the Cyclopropylethynyl Intermediate: This can be achieved by reacting cyclopropyl bromide with a strong base such as sodium amide to form cyclopropylacetylene.
Coupling with Thiophene: The cyclopropylacetylene is then coupled with a thiophene derivative, often using a palladium-catalyzed cross-coupling reaction such as the Sonogashira coupling. This reaction typically requires a palladium catalyst, a copper co-catalyst, and an amine base under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Cyclopropylethynyl)thiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothiophene derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be employed under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
3-(2-Cyclopropylethynyl)thiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems and as a probe in biochemical assays.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 3-(2-Cyclopropylethynyl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropylethynyl group can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: The parent compound without the cyclopropylethynyl group.
2-Cyclopropylethynylthiophene: A positional isomer with the cyclopropylethynyl group at the second position.
3-Ethynylthiophene: A similar compound with an ethynyl group instead of a cyclopropylethynyl group.
Uniqueness
3-(2-Cyclopropylethynyl)thiophene is unique due to the presence of the cyclopropylethynyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous, such as in the design of novel materials or biologically active molecules.
Propiedades
Fórmula molecular |
C9H8S |
|---|---|
Peso molecular |
148.23 g/mol |
Nombre IUPAC |
3-(2-cyclopropylethynyl)thiophene |
InChI |
InChI=1S/C9H8S/c1-2-8(1)3-4-9-5-6-10-7-9/h5-8H,1-2H2 |
Clave InChI |
LSPUISNXRNBAJB-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C#CC2=CSC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Butyl-1-(3-ethoxy-4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14112066.png)
![3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14112071.png)
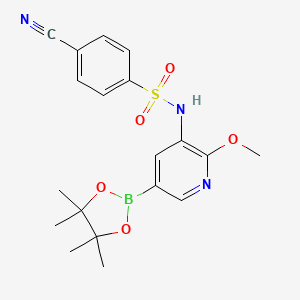
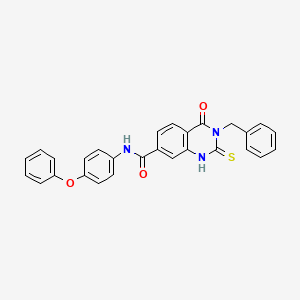
![2-Benzyl-7-chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14112088.png)
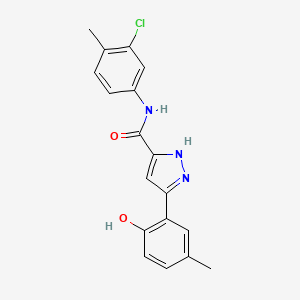
![3-(2-methoxyethyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14112106.png)
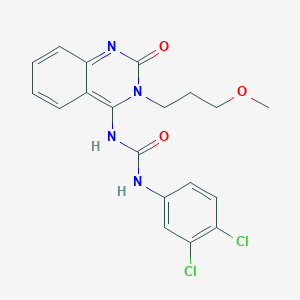
![3-[4-Chloro-3-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B14112117.png)
![1-methyl-3-(2-oxopropyl)-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14112133.png)


![sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14112138.png)
